![molecular formula C20H17FN2O2 B2567145 N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide CAS No. 2094137-78-5](/img/structure/B2567145.png)
N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide involves the inhibition of PAK4 kinase activity. PAK4 is a serine/threonine kinase that phosphorylates various downstream targets involved in cell proliferation, migration, and invasion. Inhibition of PAK4 activity by N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide leads to the suppression of these cellular processes, ultimately resulting in the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects
N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells by suppressing the activity of PAK4 kinase. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells. N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide in lab experiments is its potent inhibitory activity against PAK4 kinase. This makes it a valuable tool for studying the role of PAK4 in various cellular processes. Additionally, N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide has been shown to have a high degree of selectivity, meaning that it primarily targets PAK4 kinase without affecting other kinases. However, one of the main limitations of using N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide in lab experiments is its low solubility in aqueous solutions, which can make it challenging to work with.
将来の方向性
There are many future directions for the research and development of N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to better understand its potential therapeutic applications. Additionally, further research is needed to identify potential drug targets and biomarkers for N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide in various types of cancer. Finally, the development of novel formulations and delivery methods for the compound could potentially improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成法
The synthesis of N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide involves a multi-step process. The first step is the synthesis of 2-fluoropyridine-3-carboxylic acid, which is then reacted with benzyl alcohol to form benzyl 2-fluoropyridine-3-carboxylate. This intermediate is then reacted with 4-(chloromethyl)phenyl ether to form N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide. The final compound is then purified and characterized using various analytical techniques.
科学的研究の応用
N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of a specific protein kinase called PAK4, which is involved in various cellular processes such as cell proliferation, migration, and invasion. PAK4 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
特性
IUPAC Name |
2-fluoro-N-[(4-phenylmethoxyphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-19-18(7-4-12-22-19)20(24)23-13-15-8-10-17(11-9-15)25-14-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVXYCTOQDXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=C(N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

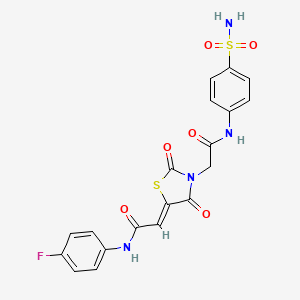

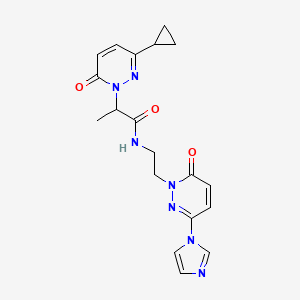
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2567068.png)
![methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2567069.png)
![2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2567070.png)
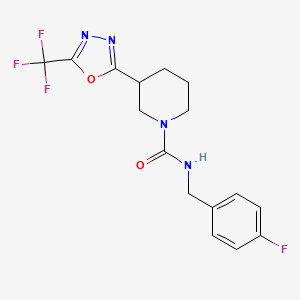
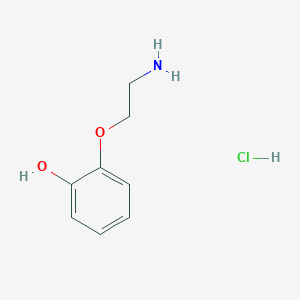
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2567073.png)
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2567075.png)
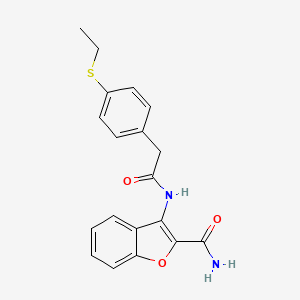
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2567083.png)

![1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2567085.png)